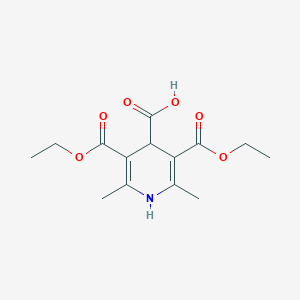

3,5-双(乙氧羰基)-2,6-二甲基-1,4-二氢吡啶-4-羧酸

描述

The compound 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a derivative of 1,4-dihydropyridine, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical and physical properties that could be extrapolated to the compound .

Synthesis Analysis

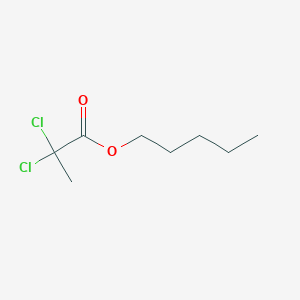

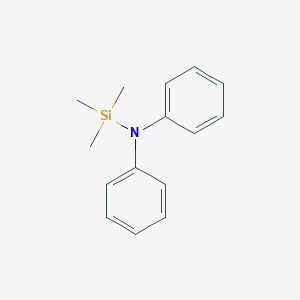

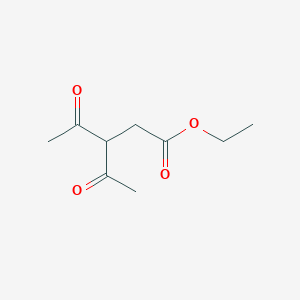

The synthesis of related 1,4-dihydropyridine derivatives typically involves the cyclocondensation of various esters with amines or amides. For instance, the synthesis of ethoxycarbonyl-1,4-dihydropyridinecarboxylic acid amides was achieved through the cyclocondensation of 2-benzylideneacetoacetic ester with β-aminocrotonic acid amide or anilides . Similarly, the synthesis of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine was likely conducted through a condensation reaction, as indicated by the presence of ethoxycarbonyl groups and a dihydropyridine core .

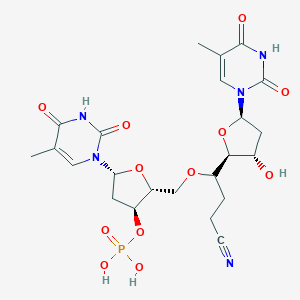

Molecular Structure Analysis

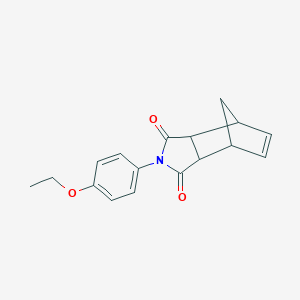

The molecular structure of 1,4-dihydropyridine derivatives is characterized by the dihydropyridine ring, which can adopt different conformations. For example, the dihydropyridine ring in 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine was found to have a boat conformation, as determined by X-ray diffraction analysis . This conformational feature is crucial as it can influence the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

The reactivity of the 1,4-dihydropyridine ring is influenced by the substituents attached to it. In the case of 3,5-dicarbonyl-1,4-dihydropyridines, the carbonyl groups exhibit low reactivity, which is atypical for such functional groups. This is attributed to the unique geometry and electronic distribution within the molecule . The presence of ester groups, as in the case of 3,5-diethoxycarbonyl derivatives, can also affect the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical properties of 1,4-dihydropyridine derivatives, such as crystal packing and bond lengths, are determined by their molecular structure. The crystal packing is often stabilized by hydrogen bonds and van der Waals interactions, as seen in the crystal structure of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine . The chemical properties, including reactivity and optical activity, can be inferred from spectroscopic evaluations and theoretical studies. For instance, the small energy gap between the frontier molecular orbitals in related compounds suggests potential nonlinear optical activity .

科学研究应用

潜在的药用应用

已经研究了3,5-双(乙氧羰基)-2,6-二甲基-1,4-二氢吡啶-4-羧酸及其衍生物的潜在药用应用。研究表明,这些化合物可能具有抗心律失常的特性,因为它们在L型电压门控通道中显示出Ca2+拮抗活性。这表明它们有望用于治疗心律失常和相关心脏疾病 (Holt & Caignan, 2000)。

合成方法和化学性质

已经探索了这些化合物合成方面的进展。例如,已经开发了使用1,4-二氢异烟酸进行酰胺键形成的方法,突显了化学多样性和创造广泛生物活性结构的潜力 (Bisenieks et al., 2020)。

构象研究和晶体学

研究还深入探讨了这些化合物的晶体结构和构象行为。了解它们的固态构象有助于预测它们在生物系统中的行为,这对于药物设计和开发至关重要 (Caignan & Holt, 2000)。

生物活性和应用

正在进行更广泛的这些化合物的生物活性研究。这包括对它们潜在的抗溃疡和抗微生物活性的研究,表明除了心血管潜力之外,还有多样化的治疗应用 (Subudhi, Panda, & Bhatta, 2009)。

作用机制

Target of Action

It is structurally similar to other dihydropyridine compounds, which are known to target voltage-gated calcium channels .

Mode of Action

This means it could inhibit the influx of calcium ions into cells, thereby affecting various cellular processes .

Biochemical Pathways

By potentially blocking calcium channels, it could impact several calcium-dependent pathways, including muscle contraction, neurotransmitter release, and various signal transduction pathways .

Pharmacokinetics

Its solubility in methanol suggests that it might be well-absorbed in the body

Result of Action

If it acts as a calcium channel blocker, it could lead to a decrease in intracellular calcium levels, affecting various cellular functions .

Action Environment

Its storage temperature is recommended to be at room temperature, below 15°c , suggesting that temperature could affect its stability. Other environmental factors such as pH and presence of other ions could also potentially influence its action and efficacy.

属性

IUPAC Name |

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGQSNVLGQWBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276584 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

CAS RN |

19350-66-4 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of the crystal structure of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid?

A1: The crystal structure of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid reveals important information about its molecular conformation and intermolecular interactions. The dihydropyridine ring adopts an asymmetric boat-type conformation, with the carbon atom attached to the carboxyl group deviating more significantly from the base plane than the nitrogen atom []. This conformation, along with the observed N—H⋯O and O—H⋯O hydrogen bonding patterns, could influence the molecule's interactions with other molecules and its potential biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。